Diprenorphine; M 5050; M 5050 Injection

Description

Historical Context of Opioid Antagonist Development

The journey to develop opioid antagonists began in the early 20th century, driven by the need to counteract the dangerous effects of opioid agonists like morphine, particularly respiratory depression. The first significant step was made in 1914 by German pharmacologist Julius Pohl, who synthesized N-allylnorcodeine, a compound later found to block morphine-induced respiratory depression. nih.govcambridge.org However, this discovery lay dormant in scientific literature for over two decades. cambridge.org

The field saw significant advancement in the 1940s with the introduction of nalorphine (B1233523) (N-allylnormorphine) in 1942. nih.govresearchgate.net Nalorphine was identified as an effective antagonist to morphine's actions but had its own complex properties, including analgesic effects at high doses and undesirable psychotomimetic side effects. nih.gov The quest continued for a "pure" antagonist, a compound that would block opioid receptors without activating them. This search led to the synthesis of naloxone (B1662785) in 1960, a more potent antagonist with minimal side effects, which became a critical tool for treating opioid overdose. nih.govcambridge.org The development of these earlier antagonists paved the way for the synthesis of even more potent and specialized compounds like diprenorphine (B84857), which was developed to reverse the effects of super-potent opioids used in veterinary medicine, such as etorphine and carfentanil. wikipedia.org

Significance of Diprenorphine as a Non-Selective Opioid Ligand

The opioid system is primarily composed of three main receptor types: mu (μ), delta (δ), and kappa (κ). nih.gov While many opioid compounds show preference for one receptor type over the others, diprenorphine is distinguished by its character as a non-selective, high-affinity ligand. wikipedia.orgdrugbank.com It binds with high and roughly equal affinity to all three receptor types, acting as a weak partial agonist or antagonist. wikipedia.org

This non-selectivity is precisely what makes diprenorphine a powerful research tool. nih.gov Because it does not differentiate between the mu, delta, and kappa receptors, it can be used to label and quantify the total population of these opioid receptors in a given tissue sample. taylorandfrancis.com Its high affinity ensures that it binds strongly to the receptors, displacing other ligands and allowing for accurate measurement. While selective antagonists for each receptor type, such as cyprodime (B53547) (mu), naltrindole (B39905) (delta), and norbinaltorphimine (B1679850) (kappa), are crucial for studying the specific functions of each receptor, diprenorphine's broad-spectrum binding is ideal for obtaining a global view of the opioid receptor landscape. wikipedia.org

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

|---|---|---|---|

| Diprenorphine | ~0.1 - 0.5 | ~0.1 - 0.6 | ~0.1 - 0.4 |

| Naloxone | ~1 - 2 | ~20 - 30 | ~1 - 5 |

| Buprenorphine | ~0.2 - 1 | ~2 - 5 | ~0.5 - 2 |

| Morphine | ~1 - 4 | ~100 - 300 | ~30 - 60 |

Note: The Ki values are approximate ranges compiled from various pharmacological studies. Absolute values can vary based on experimental conditions.

Overview of Diprenorphine's Role in Advancing Opioid System Understanding

Diprenorphine's utility in research has been extensive, largely through its use in a radiolabeled form. The development of tritiated diprenorphine ([³H]diprenorphine) was a landmark for in vivo and in vitro receptor binding studies. taylorandfrancis.comnih.gov The first detailed maps of opioid receptor distribution in the central nervous system were created using in vivo labeling and autoradiography with [³H]diprenorphine. taylorandfrancis.com These foundational studies provided the first clear picture of where opioid receptors are located in the brain and spinal cord, revealing high concentrations in areas associated with pain modulation, emotion, and reward.

More recently, the synthesis of carbon-11 (B1219553) labeled diprenorphine ([¹¹C]diprenorphine) has enabled non-invasive in vivo imaging of opioid receptors in the human brain using Positron Emission Tomography (PET). nih.gov PET studies with [¹¹C]diprenorphine allow researchers to measure the total availability and occupancy of opioid receptors in living subjects. nih.gov This has been instrumental in studying the neurobiology of various conditions, including pain disorders, drug addiction, and neurological diseases like Parkinson's disease. nih.gov For instance, [¹¹C]diprenorphine PET imaging has been used to demonstrate changes in the endogenous opioid system during pain experiences and to investigate receptor alterations in patients with chronic pain conditions. nih.gov By providing a quantitative measure of the total opioid receptor pool, diprenorphine continues to be an indispensable tool for advancing our understanding of the opioid system's role in health and disease.

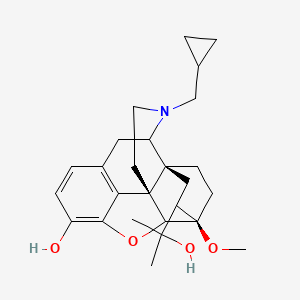

Structure

3D Structure

Properties

Molecular Formula |

C26H35NO4 |

|---|---|

Molecular Weight |

425.6 g/mol |

IUPAC Name |

(1S,2S,15R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |

InChI |

InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18?,19?,22?,24-,25+,26-/m1/s1 |

InChI Key |

OIJXLIIMXHRJJH-OVVVRCLCSA-N |

Isomeric SMILES |

CC(C)(C1C[C@@]23CC[C@@]1(C4[C@@]25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |

Canonical SMILES |

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |

Origin of Product |

United States |

Pharmacological Characterization of Opioid Receptor Interactions

Opioid Receptor Binding Affinity and Selectivity

Diprenorphine (B84857) demonstrates a high, non-selective binding affinity across the three main opioid receptor subtypes, with subnanomolar affinity constants. This property makes it a valuable tool in pharmacological research for labeling and characterizing opioid receptors.

Dissociation Constants (K_d) and Inhibition Constants (K_i) Across Opioid Receptor Subtypes (μ, δ, κ)

Binding assays have consistently shown that Diprenorphine binds with high affinity to μ, δ, and κ opioid receptors. The inhibition constant (K_i) reflects the concentration of a competing ligand that will bind to half the available receptors. Studies using rat brain membranes have reported K_i values of 0.20 nM for the μ-opioid receptor, 0.18 nM for the δ-opioid receptor, and 0.47 nM for the κ-opioid receptor.

The dissociation constant (K_d) is an indicator of a ligand's binding affinity, with lower values signifying a stronger bond. In vitro binding assays using tritiated Diprenorphine ([³H]DPN) in rat brain membranes determined a K_d of 0.23 nM. Other studies have reported similar high-affinity binding in different tissues and cell lines.

Table 1: Diprenorphine Binding Affinity (K_i and K_d) at Opioid Receptors A summary of reported binding affinity values for Diprenorphine across different experimental preparations.

Receptor Expression Levels (B_max) in Various Tissues

The maximum binding capacity (B_max) indicates the density of receptor sites in a given tissue. Studies using Diprenorphine have quantified opioid receptor expression across various brain regions. In rat brain membranes, a B_max of 530 fmol/mg protein has been reported. In human neuroblastoma (NMB) cells, the B_max for [³H]Diprenorphine binding was found to be 534 ± 22 fmol/mg protein.

Detailed analysis in different regions of the rat brain revealed varying receptor densities, with the highest concentrations found in the cingulate cortex and caudate.

Table 2: Opioid Receptor Density (B_max) Determined by [¹¹C]Diprenorphine Binding in Rat Brain A summary of maximum binding capacity in various regions of the rat brain, indicating the density of opioid receptors.

Competitive Binding Assays using Radiolabeled Diprenorphine

Radiolabeled forms of Diprenorphine, such as [³H]Diprenorphine and [¹¹C]Diprenorphine, are standard tools in competitive binding assays. In these experiments, the radiolabeled Diprenorphine binds to the opioid receptors in a tissue or cell membrane preparation. An unlabeled compound is then introduced at various concentrations to compete for the same binding sites.

By measuring the concentration of the unlabeled ligand required to displace 50% of the radiolabeled Diprenorphine (the IC₅₀ value), researchers can determine the binding affinity of the test compound. Non-specific binding is typically determined by adding a high concentration of a potent, non-selective antagonist like Naloxone (B1662785). This methodology has been crucial for characterizing the affinity and selectivity of numerous opioid agonists and antagonists.

Agonist, Partial Agonist, and Antagonist Properties

While Diprenorphine binds non-selectively, its functional activity differs significantly at the various opioid receptor subtypes. An antagonist has affinity for a receptor but no efficacy, meaning it binds to the receptor but does not activate it, thereby blocking agonists from binding. A partial agonist has affinity but only partial efficacy, producing a submaximal response compared to a full agonist.

Mu (μ)-Opioid Receptor Antagonism

Diprenorphine is consistently characterized as a potent and highly effective antagonist at the μ-opioid receptor. It binds with high affinity but lacks intrinsic activity, effectively blocking the receptor. This action allows it to displace and prevent μ-receptor agonists, such as morphine, from binding and eliciting their effects. Its antagonist properties at the μ-receptor are a defining feature of its pharmacological profile.

Delta (δ)-Opioid Receptor Partial Agonism

In contrast to its activity at the μ-receptor, functional experiments involving G protein activation have verified that Diprenorphine behaves as a partial agonist at the δ-opioid receptor. This means that upon binding to the δ-receptor, it produces a functional response that is lower than that of a full δ-agonist. In some assay systems, this activity is very weak, and Diprenorphine may behave as an antagonist. The partial agonism at the δ-receptor contributes to its unique and complex pharmacological signature.

Kappa (κ)-Opioid Receptor Partial Agonism

Studies have shown that while diprenorphine binds to kappa-opioid receptors with high affinity, its ability to activate the receptor and initiate downstream signaling is limited. unibo.it This partial agonism means that in the absence of a full agonist, diprenorphine can produce a modest kappa-mediated effect. However, in the presence of a full kappa agonist, diprenorphine can act as an antagonist, competing for receptor binding and reducing the maximal effect of the full agonist.

Differential Efficacy at Opioid Receptor Subtypes

Diprenorphine demonstrates notable differential efficacy at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). It binds with high, subnanomolar affinity to all three receptor types, indicating a lack of selectivity in binding. nih.gov However, its functional activity, or efficacy, varies significantly between these receptors.

Functional assays have characterized diprenorphine as a partial agonist at both the delta- and kappa-opioid receptors, while acting as an antagonist at the mu-opioid receptor. acs.org This mixed efficacy profile is a defining feature of diprenorphine's pharmacology. As a μ-receptor antagonist, it blocks the effects of mu agonists like morphine. Simultaneously, its partial agonist activity at δ and κ receptors allows it to produce limited opioid effects through these pathways.

The following table summarizes the binding affinity of diprenorphine for the different opioid receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) |

| Mu (μ) | 0.20 nM |

| Delta (δ) | 0.18 nM |

| Kappa (κ) | 0.47 nM |

Data from in vitro binding assays using rat brain membranes. nih.gov

Influence of Receptor Conformation on Ligand Binding

The conformation of the opioid receptor plays a crucial role in determining the binding affinity and kinetics of ligands such as diprenorphine. The receptor can exist in different conformational states, which can be influenced by various cellular factors.

High and Low Affinity States of Opioid Receptors

Opioid receptors can exist in high-affinity and low-affinity states for agonists. The high-affinity state is typically associated with the receptor being coupled to a G protein, which is necessary for signal transduction. In contrast, the low-affinity state is characterized by the uncoupling of the receptor from the G protein.

Studies using [11C]diprenorphine with positron emission tomography (PET) in the human brain have been used to estimate opiate receptor concentration and affinity. nih.gov These studies differentiate between high and low specific activity of the radioligand to probe these different receptor states. nih.gov The dissociation of diprenorphine from the receptor is biphasic, suggesting at least two distinct receptor states. In the absence of modulating factors, a significant portion of the bound ligand dissociates slowly, indicative of a high-affinity state. nih.gov

Role of Sodium Ions and GTP Analogs in Modulating Binding

Sodium ions (Na+) and guanosine (B1672433) triphosphate (GTP) analogs are key modulators of opioid receptor conformation and, consequently, ligand binding. These molecules allosterically influence the receptor, promoting a low-affinity, fast-dissociating state for agonists. nih.govnih.gov

The presence of both Na+ and GTP converts a majority of the opioid receptors into a very fast dissociating form. nih.gov For diprenorphine, the addition of Na+ and GTP leads to a reduction in binding affinity. nih.gov Specifically, dissociation curves of [3H]diprenorphine are biphasic. In the absence of Na+ and GTP, about 80% of the ligand dissociates slowly (t1/2 = 100 min), representing the high-affinity state. The remaining 20% dissociates rapidly (t1/2 = 4.5 min). The addition of Na+ or GTP increases the proportion of the rapidly dissociating form. nih.gov When both are present, approximately 80% of the receptor is converted to a very fast dissociating form (t1/2 = 1.7 min). nih.gov This modulation is crucial for understanding the dynamic nature of diprenorphine's interaction with opioid receptors in a physiological environment.

The table below illustrates the effect of sodium and GTP on the dissociation half-life of [3H]diprenorphine.

| Condition | Slow Dissociation Half-life (t1/2) | Fast Dissociation Half-life (t1/2) | Percentage of Fast Dissociating Form |

| No additions | 100 min | 4.5 min | ~20% |

| + Na+ or GTP | - | - | 20-30% increase |

| + Na+ and GTP | - | 1.7 min | ~80% |

Data from studies on NG 108-15 cell membranes. nih.gov

Molecular and Cellular Mechanisms of Action

G Protein Activation Studies and Signaling Pathways

Diprenorphine (B84857) functions as an antagonist at the mu (µ), kappa (κ), and delta (δ) opioid receptors. pathbank.org Functional experiments focused on G protein activation have further clarified its profile, verifying that while it acts as a mu-opioid receptor antagonist, it also behaves as a partial agonist at both delta- and kappa-opioid receptors. nih.gov

The primary signaling pathway for opioid receptors involves coupling to inhibitory G proteins (Gαi/o). nih.gov When an agonist binds, it triggers a conformational change in the receptor, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. youtube.com This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. youtube.com Key effects include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (Kir) channels, and the inhibition of voltage-gated calcium channels. nih.govyoutube.com

As an antagonist, diprenorphine binds to the mu-opioid receptor but does not induce the necessary conformational change for robust G protein activation. It effectively inhibits the exchange of GTP for GDP, thereby preventing the Gαi subunit from suppressing adenylyl cyclase activity. pathbank.org This blockade prevents the downstream effects typically associated with mu-opioid agonists, such as hyperpolarization and reduced neuronal excitability. pathbank.org Its partial agonism at delta and kappa receptors suggests it can weakly activate these G protein signaling cascades, though not to the full extent of a full agonist. nih.gov

| Opioid Receptor Subtype | Functional Activity | Effect on G Protein Activation | Primary Signaling Outcome |

|---|---|---|---|

| Mu (µ) | Antagonist | Blocks agonist-induced activation | Prevents inhibition of adenylyl cyclase |

| Delta (δ) | Partial Agonist | Induces submaximal activation | Weakly stimulates G protein signaling cascade |

| Kappa (κ) | Partial Agonist | Induces submaximal activation | Weakly stimulates G protein signaling cascade |

Modulation of Neurotransmitter Systems

Diprenorphine's interaction with opioid receptors leads to significant modulation of various neurotransmitter systems, including dopaminergic and vasopressinergic pathways.

The opioid and dopamine (B1211576) systems are intricately linked, particularly within the brain's reward circuits, such as the mesolimbic pathway which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). frontiersin.orgnih.gov Mu-opioid receptor agonists typically increase dopamine release in the NAc by inhibiting GABAergic interneurons in the VTA, which leads to a disinhibition of dopamine neurons. frontiersin.org

By acting as a mu-opioid receptor antagonist, diprenorphine blocks this mechanism. pathbank.org It prevents the inhibition of GABAergic neurons, allowing them to exert their normal inhibitory influence on dopamine neurons. pathbank.org This results in the inhibition of dopamine cell firing, not only in pain transmission pathways but also in the reward pathway, thereby antagonizing the reinforcing effects of opioid agonists. pathbank.org

Diprenorphine exerts a potent and selective inhibitory effect on the secretion of vasopressin (also known as antidiuretic hormone, ADH). nih.gov Studies in rats have demonstrated that diprenorphine administration produces a time- and dose-dependent inhibition of the plasma vasopressin response to various physiological stimuli, including hypovolemia (low blood volume), hyperosmolality (high concentration of solutes in the blood), and hypotension (low blood pressure). nih.gov

Research has identified the lateral parabrachial nucleus (PBN), a key area in the brainstem involved in processing visceral sensory information, as a critical site for diprenorphine's action on vasopressin secretion. nih.govnih.gov Studies involving direct microinjections of diprenorphine into different brain regions found that its administration into the PBN effectively inhibited the vasopressin response to hypovolemia. nih.govnih.gov In contrast, injections into other areas, such as the nucleus tractus solitarius (NTS), did not produce the same effect. nih.govnih.gov This suggests that diprenorphine's inhibitory influence on vasopressin release is mediated, at least in part, through its action on opioid receptors located within the PBN that are part of the neural circuitry controlling volume regulation. nih.govnih.gov The effect in the PBN did not appear to be mediated by mu, delta, or kappa-1 receptors, as antagonists for these specific receptors had no effect, pointing towards the involvement of a novel class of opioid receptors in this specific pathway. nih.govnih.gov

A notable feature of diprenorphine's effect on vasopressin is its selectivity for hypovolemic stimuli. nih.gov The compound is most potent in inhibiting the vasopressin response to acute hypovolemia. nih.govoup.com While it also inhibits responses to osmotic and hypotensive stimuli, these effects are less complete (approximately 50% inhibition compared to about 85% for hypovolemia) and require significantly higher doses—up to 100-fold greater than those effective for hypovolemic challenges. nih.gov This preferential action suggests that diprenorphine antagonizes an endogenous opioidergic system that is critically and specifically involved in the regulation of blood volume. nih.gov

| Stimulus | Effect of Diprenorphine | Relative Dose Required | Primary CNS Site of Action |

|---|---|---|---|

| Hypovolemia (Low Blood Volume) | Potent, maximal inhibition (~85%) | Low | Parabrachial Nucleus (PBN) |

| Hyperosmolality (Osmotic) | Partial inhibition (~50%) | High (100x) | Not fully elucidated |

| Hypotension (Low Blood Pressure) | Partial inhibition (~50%) | High (100x) | Not fully elucidated |

Influence on Vasopressin Secretion Mechanisms

Interaction with Drug Transporters (e.g., P-glycoprotein Inhibition)

P-glycoprotein (P-gp) is an efflux transporter protein found in various tissues, including the blood-brain barrier, where it actively pumps a wide range of substances out of cells, limiting their distribution and bioavailability. tg.org.au The interaction of opioids with P-gp can significantly affect their central nervous system penetration.

Studies investigating diprenorphine's status as a P-gp substrate have concluded that it does not significantly interact with this transporter. nih.gov A comprehensive evaluation using multiple assays found diprenorphine to be negative for P-gp interaction. nih.gov Both in vitro tests, including P-gp ATPase activity assays and monolayer efflux assays, as well as in vivo studies measuring brain distribution in mice genetically deficient in P-gp (mdr1a/b −/− mice), showed no evidence that diprenorphine is a substrate for P-gp. nih.gov The genetic disruption of P-gp had no statistically significant effect on the distribution of diprenorphine to the brain, liver, or kidney. nih.gov This indicates that P-gp is unlikely to play a role in modulating the pharmacokinetics or pharmacodynamics of diprenorphine, and concerns regarding P-gp-mediated drug-drug interactions are not expected. nih.gov

Radioligand Development and Application in Opioid Receptor Mapping

Synthesis and Characterization of Radiolabeled Diprenorphine (B84857)

The utility of diprenorphine as a research tool is greatly enhanced by its labeling with various radioisotopes, each offering distinct advantages for different imaging modalities and experimental designs. The primary isotopes used for this purpose are tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), and fluorine-18 (B77423) (¹⁸F).

Tritium-labeled diprenorphine ([³H]Diprenorphine) has been instrumental in foundational in vitro studies of opioid receptors. bohrium.comnih.gov Tritium is a beta-emitter with low energy, making it ideal for autoradiography where high spatial resolution is required. mdpi.comnih.gov

The synthesis of tritiated compounds can be achieved through various methods, including tritium-halogen exchange, tritide (B1234025) reductions, and metal-catalyzed hydrogen isotope exchange. mdpi.comresearchgate.netdtu.dk These methods allow for the introduction of tritium atoms into the diprenorphine molecule, often resulting in high specific activity, which is crucial for detecting low concentrations of receptors. researchgate.net The long half-life of tritium (12.3 years) provides the advantage of a long shelf-life for the radioligand. dtu.dk

For in vivo imaging using Positron Emission Tomography (PET), carbon-11 is a frequently used radionuclide due to its short half-life (20.34 minutes), which allows for repeated studies in the same subject on the same day. mdpi.comacs.org [6-O-methyl-¹¹C]Diprenorphine ([¹¹C]Diprenorphine) is a well-established PET ligand for probing the endogenous opioid system. nih.gov

The radiosynthesis of [¹¹C]Diprenorphine typically involves the O-methylation of a precursor molecule. nih.gov A common precursor is 3-O-trityl-6-O-desmethyl-diprenorphine (TDDPN). researchgate.net The synthesis is often automated using modules like the GE TRACERlab FXFE. nih.gov The process involves reacting the precursor with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate, followed by deprotection of the trityl group. nih.govresearchgate.net

Fluorine-18 is another positron-emitting radionuclide that offers a longer half-life of 110 minutes, which is logistically advantageous for PET studies as it allows for longer imaging times and distribution to off-site imaging centers. mdpi.comuchicago.edu Several F-18 labeled analogs of diprenorphine have been developed, with 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN) being a notable example. mdpi.comresearchgate.net

The synthesis of [¹⁸F]FE-DPN often involves a nucleophilic substitution reaction on a precursor. mdpi.comresearchgate.net For instance, 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN) can be reacted with [¹⁸F]fluoride, followed by acidic deprotection to yield the final product. mdpi.com This method has been optimized for automated synthesis. mdpi.com Another approach involves the preparation of N-(3-[¹⁸F]Fluoropropyl)-N-nordiprenorphine. acs.org

The production of radiolabeled diprenorphine for clinical and preclinical research necessitates efficient and reproducible radiosynthesis methods. Automation is a key aspect, improving reliability and ensuring adherence to good manufacturing practices. nih.gov

For [¹¹C]Diprenorphine, the use of gas-phase produced [¹¹C]methyl iodide has been shown to yield a product with higher specific activity compared to the 'wet' method. nih.gov Optimization of the synthesis of [¹⁸F]FE-DPN has focused on direct nucleophilic ¹⁸F-fluorination and the conditions for deprotection. mdpi.comresearchgate.net This includes optimizing the amount of potassium carbonate used for trapping fluorine-18 and the duration and temperature of the deprotection step. mdpi.com Both direct and indirect radiofluorination methods are employed, with direct methods generally being preferable due to their simplicity. mdpi.com

| Radiosynthesis Parameter | [¹¹C]Diprenorphine | [¹⁸F]FE-DPN |

| Precursor | 3-O-trityl-6-O-desmethyl-diprenorphine (TDDPN) researchgate.net | 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN) mdpi.com |

| Radiolabeling Agent | [¹¹C]methyl iodide or [¹¹C]methyl triflate nih.gov | [¹⁸F]fluoride mdpi.com |

| Key Reaction Step | O-methylation nih.gov | Nucleophilic substitution mdpi.com |

| Deprotection | Acidic hydrolysis researchgate.net | Acidic hydrolysis (e.g., 1M HCl in 96% ethanol) mdpi.com |

| Automation | GE TRACERlab FXFE nih.gov | Modified GE TRACERlab FX FE mdpi.com |

The quality of a radioligand is paramount for its use in receptor mapping studies. Two critical parameters are radiochemical purity and specific activity. kcl.ac.uknih.gov

Radiochemical purity is the proportion of the total radioactivity in the desired chemical form. kcl.ac.uknih.gov High radiochemical purity (typically >95-99%) is essential to ensure that the observed signal is from the binding of the intended radioligand and not from radioactive impurities. researchgate.neteur.nl

Specific activity refers to the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). kcl.ac.ukeur.nl High specific activity is crucial for imaging studies of receptors that are present in low concentrations, as it allows for the administration of a low mass of the compound, thereby avoiding pharmacological effects and saturation of the target receptors. nih.goveur.nl

| Radiopharmaceutical | Radiochemical Purity | Specific Activity | Synthesis Time |

| [¹¹C]Diprenorphine | >98% nih.gov | 15.5–23.8 GBq/µmol nih.gov | ~45 min nih.gov |

| [¹⁸F]FE-DPN | >99% mdpi.com | 32.2 ± 11.8 GBq/µmol mdpi.com | 60–65 min mdpi.com |

In Vivo Molecular Imaging Techniques

The ability to study opioid receptors in the living brain has been made possible through the development of in vivo molecular imaging techniques, primarily Positron Emission Tomography (PET).

Positron Emission Tomography (PET) Applications

Diprenorphine labeled with positron-emitting radionuclides, such as carbon-11 ([¹¹C]) or fluorine-18 ([¹⁸F]), serves as a valuable tracer for PET imaging of the opioid system. mdpi.comresearchgate.net [¹¹C]Diprenorphine was one of the first successful PET tracers for imaging brain opioid receptors. mdpi.com PET studies with these tracers allow for the non-invasive quantification and visualization of opioid receptor distribution and availability in the human brain.

PET imaging with radiolabeled diprenorphine enables the quantification of opioid receptor binding potential (BP), a measure that is proportional to the density of available receptors. Various kinetic models are applied to the dynamic PET data to estimate regional receptor binding. nih.gov A common approach involves a three-compartment model describing the tracer's movement between plasma, a free/non-specifically bound tissue compartment, and a specifically bound tissue compartment. nih.gov The binding potential can be determined using reference tissue models, often with the occipital cortex or cerebellum serving as a reference region due to their low density of opioid receptors. nih.gov This quantification is critical for studying the role of the opioid system in various neurological and psychiatric disorders.

| Brain Region | Binding Potential (BP) |

|---|---|

| Thalamus | High |

| Caudate Nucleus | High |

| Putamen | High |

| Amygdala | Moderate |

| Cingulate Cortex | Moderate |

| Frontal Cortex | Moderate |

| Cerebellum | Low (Reference Region) |

Both [¹¹C]Diprenorphine and [¹⁸F]Diprenorphine have been developed for PET imaging of opioid receptors. The choice between these two radiotracers often depends on the specific research question and logistical considerations.

| Characteristic | [¹¹C]Diprenorphine | [¹⁸F]Diprenorphine |

|---|---|---|

| Radionuclide Half-life | 20.4 minutes nih.gov | 109.8 minutes nih.gov |

| Scan Duration | Shorter, typically around 90 minutes nih.gov | Longer scan times possible |

| Production | Requires an on-site cyclotron | Can be produced at a central location and distributed |

| Temporal Resolution for Repeat Studies | Allows for multiple scans on the same day | Typically one scan per day |

| Signal-to-Noise Ratio | Generally good | Potentially higher due to longer acquisition times |

The shorter half-life of carbon-11 allows for repeat scans in the same subject on the same day, which is advantageous for studies involving pharmacological challenges or test-retest paradigms. nih.gov Conversely, the longer half-life of fluorine-18 facilitates longer scan durations, potentially improving the signal-to-noise ratio, and allows for the distribution of the radiotracer from a central radiopharmacy, making it more accessible for centers without an on-site cyclotron. nih.gov

Competition Binding Models using Endogenous Opioid Peptides

A significant application of PET imaging with displaceable radioligands like [¹¹C]diprenorphine is the study of endogenous opioid release. In this paradigm, a baseline PET scan is performed to measure opioid receptor availability. Subsequently, a physiological or pharmacological challenge designed to induce the release of endogenous opioid peptides (e.g., enkephalins, endorphins, dynorphins) is administered, followed by a second PET scan. A reduction in the binding potential of [¹¹C]diprenorphine during the challenge condition is interpreted as evidence of increased occupancy of opioid receptors by the released endogenous opioids. nih.govnih.gov

This competition model has been used to demonstrate endogenous opioid release in response to pain, placebo administration, and acupuncture. nih.gov For example, studies have shown that pain induction leads to a decrease in [¹¹C]diprenorphine binding in brain regions involved in pain processing, such as the thalamus and cingulate cortex, suggesting that the experience of pain triggers the release of endogenous opioids that then bind to their receptors. nih.gov These studies provide a powerful in vivo method to investigate the dynamics of the endogenous opioid system in the living human brain.

Preclinical Studies and Animal Models in Opioid Research

Characterization of Opioid System Function in Animal Models

Radiolabeled diprenorphine (B84857) has been widely used in autoradiographic studies to map the distribution of opioid receptors across different species and tissues.

Rat Central Nervous System (CNS): In the rat brain, [3H]diprenorphine binding sites are widely dispersed. nih.gov PET studies using F-18-fluoroethyl-diprenorphine have quantified this distribution, revealing the highest binding potential in the thalamus, followed by the anterior cingulate cortex. snmjournals.org The occipital cortex shows the lowest binding potential. snmjournals.org In vivo studies have determined that the binding sites for [3H]diprenorphine are saturable at approximately 25-30 pmol/g of brain tissue. nih.gov In vitro binding assays using rat brain membranes have shown that diprenorphine binds with high affinity to μ, δ, and κ receptors. nih.gov

Canine Small Intestine: Studies using [3H]diprenorphine have shown that opioid receptors in the canine small intestine are primarily located on nerves within the myenteric and deep muscular plexuses. nih.gov Competition experiments revealed the presence of all three major opioid receptor subtypes in both plexuses, with a similar distribution ratio: approximately 40-45% μ-subtypes, 40-45% δ-subtypes, and 10-15% κ-subtypes. nih.gov The maximum binding capacity was found to be 400 fmol/mg protein in the myenteric plexus and 500 fmol/mg protein in the deep muscular plexus. nih.gov

Zebrafish Brain: In zebrafish brain homogenates, the nonselective antagonist [3H]diprenorphine binds with high affinity. nih.gov Research has identified two distinct binding sites with different affinities. nih.gov While synthetic agonists selective for mammalian opioid receptors failed to effectively displace [3H]diprenorphine binding, nonselective ligands and endogenous opioid peptides showed good affinities, suggesting functional similarities between the zebrafish and mammalian opioid systems. nih.gov

Table 1: [3H]Diprenorphine Binding Characteristics in Various Animal Tissues

| Animal Species | Tissue | Binding Affinity (Kd) | Max. Binding Capacity (Bmax) | Key Findings | Reference |

|---|---|---|---|---|---|

| Rat | Brain (in vitro) | 0.23 nM | 530 fmol/mg protein | High affinity for μ, δ, and κ receptors. | nih.gov |

| Canine | Small Intestine (Myenteric Plexus) | 0.12 nM | 400 fmol/mg protein | Receptors located on nerves; ratio of μ:δ:κ is ~45%:45%:10%. | nih.gov |

| Canine | Small Intestine (Deep Muscular Plexus) | 0.18 nM | 500 fmol/mg protein | Receptors located on nerves; ratio of μ:δ:κ is ~45%:45%:10%. | nih.gov |

| Zebrafish | Brain Homogenates | Site 1: 0.08 nM Site 2: 17.8 nM | 212 fmol/mg protein | Evidence of two distinct binding sites. | nih.gov |

Positron Emission Tomography (PET) using radiolabeled diprenorphine, such as [11C]diprenorphine, is a key technique for studying the in vivo occupancy of opioid receptors by other drugs. nih.govrug.nl These studies help elucidate the relationship between drug dosage, receptor binding, and pharmacological effect.

Research relating the analgesic effects of the potent agonists etorphine and sufentanil to receptor occupancy found that these drugs produce analgesia at a very low fractional occupancy (approximately 2% at the ED50) of the μ-opioid site. nih.gov In contrast, the antagonistic effects of diprenorphine and naloxone (B1662785) appear to have a more direct, linear relationship with their fractional occupancy of this site. nih.gov

Interestingly, studies with other opioid agonists have shown the limitations of using [11C]diprenorphine to measure receptor occupancy. In both human subjects on stable methadone treatment and in rats given acute methadone injections, no clear relationship was found between the methadone dose and opioid receptor occupancy as measured by [11C]diprenorphine binding. nih.gov Similarly, antinociceptive doses of the full μ-agonists oxycodone and morphine did not significantly reduce [11C]diprenorphine binding in rats. nih.gov However, the partial agonist buprenorphine caused a substantial (approximately 90%) reduction in binding. nih.gov These findings suggest that high-efficacy agonists may exert their effects at very low levels of receptor occupancy, making it difficult to detect competition with a non-selective antagonist radioligand like [11C]diprenorphine. nih.govnih.gov

Behavioral Pharmacology Studies

Drug discrimination is a behavioral paradigm used to assess the subjective effects of drugs in animals. meliordiscovery.comlabcorp.com Animals are trained to recognize the interoceptive stimuli produced by a specific drug and differentiate it from a vehicle injection. meliordiscovery.com Diprenorphine has been used as a training drug to investigate its unique stimulus properties.

Substitution tests, where other drugs are administered to see if they produce the same discriminative stimulus as the training drug, reveal important information about pharmacological mechanisms. The substitution patterns for diprenorphine can vary significantly between species.

In rats trained to discriminate diprenorphine, the opioid antagonists naltrexone (B1662487) and naloxone, as well as the mixed agonist/antagonist nalorphine (B1233523), fully substituted for diprenorphine in a dose-dependent manner. nih.gov Conversely, the pure agonist morphine and the non-opioid pentobarbital (B6593769) did not substitute, even at high doses. nih.gov This pattern strongly indicates that in rats, the diprenorphine cue is primarily antagonist-like. nih.gov

However, studies in squirrel monkeys show a different pattern. In monkeys trained to discriminate diprenorphine from vehicle, both mu (morphine, etorphine, buprenorphine) and kappa (ethylketocyclazocine, nalorphine) receptor agonists produced dose-dependent, diprenorphine-like discriminative effects. nih.gov In this species, the pure opioid antagonists naloxone and naltrexone did not substitute for diprenorphine. nih.gov This suggests that in squirrel monkeys, the discriminative stimulus effects of diprenorphine are more complex and may involve partial agonist activity at mu and kappa receptors. nih.gov

Table 2: Substitution Patterns in Animals Trained to Discriminate Diprenorphine

| Test Compound | Compound Class | Substitution in Rats | Substitution in Squirrel Monkeys | Reference |

|---|---|---|---|---|

| Naltrexone | Opioid Antagonist | Full Substitution | No Substitution | nih.govnih.gov |

| Naloxone | Opioid Antagonist | Full Substitution | No Substitution | nih.govnih.gov |

| Nalorphine | Mixed Agonist/Antagonist | Full Substitution | Full Substitution (Kappa Agonist) | nih.govnih.gov |

| Morphine | μ-Opioid Agonist | No Substitution | Full Substitution | nih.govnih.gov |

| Etorphine | μ-Opioid Agonist | Not Reported | Full Substitution | nih.gov |

| Buprenorphine | Partial μ-Agonist | Not Reported | Full Substitution | nih.gov |

| Ethylketocyclazocine | κ-Opioid Agonist | Not Reported | Full Substitution | nih.gov |

| Pentobarbital | Non-Opioid (Barbiturate) | No Substitution | No Substitution | nih.govnih.gov |

Modulation of Locomotor Activity in Animal Models

Diprenorphine's influence on spontaneous locomotor activity has been investigated in rodent models, revealing species- and situation-dependent effects. In a comparative study, diprenorphine, a pure opiate antagonist with roughly equal affinity for morphine-preferring and peptide-preferring opioid receptors, was contrasted with naloxone, which has a greater affinity for the former. nih.gov

The effects on spontaneous activity varied significantly between rats and mice. In rats tested in pairs, diprenorphine produced significant decreases in fine motor activity. nih.gov However, it did not significantly affect gross activity in rats under either paired or individual testing conditions. nih.gov

Conversely, in mice tested individually, diprenorphine was found to significantly enhance locomotor activity. nih.gov When mice were tested in pairs, neither diprenorphine nor naloxone produced consistent effects on their activity. nih.gov These findings underscore the complexity of opioid antagonist effects on baseline motor behavior, which can be influenced by the specific antagonist used, the species being studied, and the social context of the testing environment. nih.gov

| Animal Model | Testing Condition | Effect on Fine Activity | Effect on Gross Activity | Reference |

|---|---|---|---|---|

| Rat | Individual | No significant effect | No significant effect | nih.gov |

| Rat | Paired | Significant Decrease | No significant effect | nih.gov |

| Mouse | Individual | - | Significant Enhancement | nih.gov |

| Mouse | Paired | Inconsistent effects | Inconsistent effects | nih.gov |

Assessment of Antidepressant-Like Effects in Rodent Models

Recent preclinical research has explored the potential antidepressant-like properties of diprenorphine. Studies in C57BL/6 mice have demonstrated that an acute administration of diprenorphine can produce effects indicative of antidepressant activity in established rodent models of depression. nih.govnih.gov This activity is hypothesized to stem from its unique pharmacological profile as a mu-opioid receptor antagonist and a partial agonist at both delta- and kappa-opioid receptors. nih.govnih.gov

The Tail Suspension Test (TST) is a widely used behavioral assay to screen for potential antidepressant drugs. researchgate.netyoutube.com The test operates on the principle that mice, when subjected to the inescapable stress of being suspended by their tail, will eventually adopt an immobile posture, a state interpreted as behavioral despair. researchgate.netyoutube.com A reduction in the duration of this immobility is considered an indicator of antidepressant-like efficacy. researchgate.net

In this test, diprenorphine was shown to significantly reduce the time mice spent immobile. nih.gov This effect points towards a potential antidepressant-like action, similar to that of established antidepressant medications like desipramine (B1205290) and the delta-opioid receptor agonist SNC80, which were used as positive controls in the study. nih.gov

The Novelty-Induced Hypophagia (NIH) test is another behavioral model used to assess antidepressant effects, particularly those that emerge after a period of treatment. nih.govnih.gov This test leverages the natural tendency of rodents to suppress feeding in a novel or unfamiliar environment, a behavior linked to anxiety. nih.gov A reduction in the latency to begin eating or drinking in the novel setting is indicative of anxiolytic or antidepressant-like drug effects. nih.govnih.gov

Research demonstrated that diprenorphine significantly reduced the latency to drink in a novel environment. nih.gov This effect was dose-dependent, with significant decreases in latency observed at higher concentrations. nih.gov This finding is particularly noteworthy as the NIH test is often sensitive to longer-term antidepressant treatment, yet diprenorphine showed a rapid onset of action. nih.gov

The antidepressant-like effects of diprenorphine observed in both the TST and NIH tests appear to be mediated by its activity at the delta-opioid receptor (DOPr). nih.gov Functional experiments have confirmed that diprenorphine acts as a partial agonist at delta- and kappa-opioid receptors while functioning as a mu-receptor antagonist. nih.govnih.gov

Crucially, the antidepressant-like activity of diprenorphine was fully inhibited when the mice were pre-treated with naltrindole (B39905), a delta-selective antagonist. nih.govnih.gov This finding strongly supports the hypothesis that the observed effects are a direct result of diprenorphine's partial agonism at the delta-opioid receptor. nih.gov This mechanism distinguishes it from other opioids like buprenorphine, which also shows promise as an antidepressant but carries abuse liability due to its partial agonism at the mu-opioid receptor. nih.govnih.gov

| Behavioral Test | Key Finding | Mediating Mechanism | Reference |

|---|---|---|---|

| Tail Suspension Test (TST) | Significantly reduced immobility time in mice. | Delta-Opioid Receptor Partial Agonism | nih.gov |

| Novelty-Induced Hypophagia (NIH) Test | Dose-dependently decreased the latency to drink in a novel environment. | Delta-Opioid Receptor Partial Agonism | nih.gov |

Veterinary Pharmacology Research

Reversal of Potent Opioid Analgesic Effects (e.g., Etorphine, Carfentanil)

Diprenorphine (M 5050) is extensively utilized in veterinary medicine, particularly in wildlife and zoological settings, as an antagonist to reverse the effects of potent opioid agonists like etorphine and carfentanil. rhinoresourcecenter.comuni-muenchen.denih.gov These powerful opioids are used to achieve immobilization in large or exotic animals for transport, examination, or minor surgical procedures. rhinoresourcecenter.com

Studies have shown that in the vast majority of cases, the effects of etorphine were successfully reversed by the administration of diprenorphine. rhinoresourcecenter.com The time from antagonist administration until the animal is able to walk varies depending on the species and other drugs used in the immobilization cocktail, but reversal of the central nervous system depressant effects typically occurs within 5 to 20 minutes. rhinoresourcecenter.com

Diprenorphine has also been used effectively to reverse immobilizations induced by carfentanil in a variety of wild mammals. uni-muenchen.de Research in wildebeest found diprenorphine to be an effective antagonist for carfentanil. uni-muenchen.de Historically, diprenorphine was a common reversal agent for carfentanil before etorphine became more standard for large animal tranquilization. wikipedia.org

A comprehensive evaluation of using etorphine reversed by diprenorphine for the immobilization of free-ranging Atlantic walruses demonstrated the combination's utility. researchgate.net The study reported that etorphine-induced apnoea was successfully reversed by multiple doses of diprenorphine. researchgate.net However, it is noted in some species, such as the white rhinoceros, diprenorphine may not completely antagonize the effects of etorphine, leaving the animals partially narcotized for an extended period. nih.gov

| Parameter | Mean Value | Range | Reference |

|---|---|---|---|

| Time to Immobilization | 5 min | 1.9 - 12.4 min | researchgate.net |

| Duration of Apnoea | 13.7 min | 17.0 - 26.7 min | researchgate.net |

| Time to First Antagonist Dose | 8.4 min | 4.7 - 18.0 min | researchgate.net |

Reversal Efficacy Across Different Large Mammal Species (e.g., Rhinoceros, Hippopotamus, Giraffe)

The efficacy of diprenorphine (M 5050) in reversing opioid-induced immobilization varies among large mammal species, influenced by factors such as the specific opioid used for induction, the dosage of both the agonist and antagonist, and the individual animal's physiological state. Diprenorphine, a partial opioid antagonist, is frequently utilized for the reversal of potent opioids like etorphine, particularly when a degree of sedation is desired post-reversal, or when a complete and rapid recovery, as seen with pure antagonists like naltrexone, is not essential.

In the critically endangered white rhinoceros (Ceratotherium simum), diprenorphine has been a component of immobilization protocols, often to partially counteract the profound respiratory depression induced by etorphine. nih.gov However, studies indicate that diprenorphine may not fully antagonize the effects of etorphine in this species, with animals sometimes remaining partially narcotized for extended periods following its administration. nih.govresearchgate.net Research comparing different reversal strategies has shown that combining diprenorphine with butorphanol (B1668111) and oxygen insufflation can significantly improve etorphine-induced hypoxemia. nih.govnih.govaosis.co.za However, this combination was found to be less effective at correcting hypercapnia and hypopnea compared to a higher dose of butorphanol administered alone. nih.gov

For the Nubian giraffe (Giraffa camelopardalis camelopardalis), diprenorphine has been used for the rapid reversal of etorphine hydrochloride immobilization, particularly in field situations for procedures like the removal of wire snares. scielo.org.za In a retrospective study of 89 giraffes, 54 received diprenorphine for reversal. scielo.org.za No significant differences in the immediate post-reversal recovery period were observed between giraffes reversed with diprenorphine and those reversed with the pure antagonist naltrexone, suggesting its utility when naltrexone is unavailable. scielo.org.za However, as a partial antagonist, diprenorphine may not provide a complete reversal, which is a consideration for animals being released back into the wild. scielo.org.zascielo.org.za

The use of diprenorphine in the Nile hippopotamus (Hippopotamus amphibius) has also been documented in captive settings. A retrospective study of 16 immobilizations in nine adult hippos using etorphine reported that 13 were reversed with diprenorphine alone. nih.gov For the five cases where etorphine was used as the sole immobilizing agent and reversed with only diprenorphine, the mean time to reversal was 21.6 minutes. nih.govresearchgate.net This is in contrast to a mean reversal time of 4 minutes in two immobilizations reversed with naltrexone. nih.govresearchgate.net This highlights the slower and less complete reversal characteristic of diprenorphine compared to pure antagonists.

Interactive Data Table: Reversal Efficacy of Diprenorphine in Large Mammals

| Species | Opioid Immobilizing Agent | Reversal Agent(s) | Key Findings | Reference(s) |

| White Rhinoceros (Ceratotherium simum) | Etorphine | Diprenorphine with Butorphanol and Oxygen | Significantly improved etorphine-induced hypoxemia. Less effective than butorphanol alone in correcting hypercapnia and hypopnea. | nih.govnih.govaosis.co.za |

| Nubian Giraffe (Giraffa camelopardalis camelopardalis) | Etorphine Hydrochloride | Diprenorphine | No significant difference in immediate recovery compared to naltrexone. Used successfully in field immobilizations. | scielo.org.za |

| Nile Hippopotamus (Hippopotamus amphibius) | Etorphine | Diprenorphine | Mean reversal time of 21.6 minutes when used as the sole reversal agent. | nih.govresearchgate.net |

Physiological Responses in Immobilized Animals

The physiological responses of large mammals to opioid immobilization and subsequent reversal with diprenorphine are complex, with significant interspecies variability. The primary concerns during opioid immobilization are profound respiratory depression, cardiovascular alterations, and metabolic disturbances.

In the white rhinoceros , etorphine-induced immobilization consistently leads to severe respiratory impairment, characterized by hypoxemia (low arterial oxygen partial pressure, PaO2) and hypercapnia (elevated arterial carbon dioxide partial pressure, PaCO2). nih.govrhinoresourcecenter.com Studies have meticulously documented these changes. For instance, in etorphine-immobilized white rhinos, respiratory rates can drop significantly to as low as 6-7 breaths per minute. nih.gov The administration of a butorphanol and diprenorphine combination with supplemental oxygen has been shown to improve PaO2 levels, correcting the life-threatening hypoxemia. nih.govnih.govaosis.co.za However, this combination did not fully resolve the hypercapnia, with PaCO2 values remaining elevated. nih.gov Furthermore, the addition of diprenorphine to butorphanol did not offer an advantage in increasing the respiratory rate compared to butorphanol alone. nih.gov In some cases, partial reversal with a combination of nalorphine and diprenorphine has been employed when respiratory rates fall below a critical threshold. researchgate.net

For the giraffe , a major physiological challenge during immobilization is maintaining cardiovascular stability and adequate oxygenation, given their unique anatomy. High-dose etorphine protocols are often employed for rapid induction, which necessitates immediate reversal to mitigate respiratory depression. scielo.org.zascielo.org.za While detailed physiological data specifically isolating the effects of diprenorphine reversal are sparse, studies on etorphine-immobilized giraffes that were subsequently reversed (with either diprenorphine or naltrexone) show that hypoxemia can be a significant concern. researchgate.net One study on Masai giraffes immobilized with an etorphine-azaperone combination and then reversed with naltrexone reported a mean heart rate of 70 ± 16 beats per minute, a respiratory rate of 32 ± 8 breaths per minute, and a mean arterial pressure of 132 ± 16 mmHg during the procedure. researchgate.net Arterial blood gas analysis in these animals revealed hypoxemia in some individuals and metabolic acidosis. researchgate.net The immediate reversal strategy, for which diprenorphine is an option, is crucial to prevent fatal complications from opioid-induced respiratory and cardiovascular depression. scielo.org.zascielo.org.za

In the Nile hippopotamus , complications during etorphine immobilization are a serious concern and can include bradypnea (abnormally slow breathing), cyanosis (bluish discoloration of the skin and mucous membranes due to poor oxygenation), and apnea (B1277953) (cessation of breathing). nih.gov A retrospective study noted such complications in 6 out of 16 immobilization events, with one fatality following prolonged apnea. nih.gov While specific physiological parameters pre- and post-diprenorphine administration were not detailed, the prolonged reversal time of 21.6 minutes with diprenorphine alone suggests a gradual return to normal physiological function. nih.govresearchgate.net The occurrence of respiratory complications underscores the importance of the reversal agent in restoring adequate ventilation.

Interactive Data Table: Physiological Responses in Large Mammals During Opioid Immobilization and Reversal

| Species | Immobilization Protocol | Key Physiological Responses to Immobilization | Effects of Diprenorphine-involved Reversal | Reference(s) |

| White Rhinoceros (Ceratotherium simum) | Etorphine-based | Severe hypoxemia, hypercapnia, and reduced respiratory rate (hypopnea). | In combination with butorphanol and oxygen, significantly improves hypoxemia. Less effective in correcting hypercapnia and hypopnea compared to butorphanol alone. | nih.govnih.govaosis.co.za |

| Nubian Giraffe (Giraffa camelopardalis camelopardalis) | Etorphine hydrochloride | Potential for profound respiratory depression and hypoxemia. | Immediate administration is critical to reverse respiratory depression. Subjectively similar immediate recovery to naltrexone. | scielo.org.zascielo.org.za |

| Nile Hippopotamus (Hippopotamus amphibius) | Etorphine | High risk of bradypnea, cyanosis, and apnea. | Gradual reversal of immobilization. Specific physiological response data to diprenorphine is limited. | nih.gov |

Theoretical and Conceptual Implications in Opioid System Research

Contribution to Opioid Receptor Classification and Subtype Characterization

The classification of opioid receptors into their primary subtypes—mu (μ), delta (δ), and kappa (κ)—was a pivotal advancement in pharmacology. guidetopharmacology.orgwikipedia.org These G protein-coupled receptors are widely distributed throughout the central and peripheral nervous systems and are the principal targets for both endogenous opioid peptides and exogenous opiates. wikipedia.orgnih.gov Diprenorphine (B84857) played a crucial role in the characterization of these receptors due to its nature as a potent, non-selective opioid receptor antagonist with a high affinity for all three major subtypes. nih.govdrugbank.com

The ability of diprenorphine to bind with subnanomolar affinity to μ, δ, and κ receptors made it an essential radioligand in binding studies aimed at mapping the distribution and density of these receptors in various tissues. nih.govguidetopharmacology.org By using radiolabeled diprenorphine ([³H]diprenorphine), researchers could quantify the total population of opioid receptors in a given sample. guidetopharmacology.org Subsequently, by using selective unlabeled ligands to compete for binding against [³H]diprenorphine, scientists could deduce the proportions of each receptor subtype present. This technique, known as competitive binding assay, was fundamental in elucidating the distinct anatomical localizations of the receptor subtypes. For example, such studies helped confirm that μ-opioid receptors are concentrated in the thalamus and hypothalamus, δ-receptors in the striatum and cerebral cortex, and κ-receptors in the deeper layers of the neocortex and striatum. nih.gov

Furthermore, the non-selective nature of diprenorphine is invaluable in studies designed to uncover novel or atypical opioid receptor subtypes. If a physiological or behavioral effect of an opioid is not blocked by a cocktail of selective antagonists for the known receptors but is blocked by the broadly acting diprenorphine, it suggests the involvement of a different, uncharacterized receptor. While the primary subtypes are well-established, research has suggested the existence of additional receptors, such as the epsilon (ε) receptor, and the use of broad-spectrum antagonists like diprenorphine is critical in exploring these possibilities. wikipedia.org

Advancing Understanding of Endogenous Opioid System Function

The endogenous opioid system, comprising opioid peptides (such as endorphins, enkephalins, and dynorphins) and their receptors, is a critical neuromodulatory system. frontiersin.orgnews-medical.net It plays a fundamental role in regulating a vast array of physiological processes, including pain, mood, stress responses, and reward. frontiersin.orgnih.gov Understanding the precise functions of this system requires tools that can modulate its activity. As a potent antagonist, diprenorphine serves as a powerful instrument to probe the physiological roles of endogenous opioids.

By administering diprenorphine to block the action of endogenous peptides at their receptors, researchers can observe the resulting physiological or behavioral changes, thereby inferring the baseline function of the opioid system. For instance, the administration of an opioid antagonist like naloxone (B1662785) has been shown to reduce the analgesic effect of placebos, providing evidence that placebo-induced analgesia is mediated, at least in part, by the release of endogenous opioids. nih.gov Diprenorphine can be used in similar experimental paradigms to investigate the tonic (continuous) or phasic (stimulus-evoked) activity of the endogenous opioid system in various contexts.

This approach has been instrumental in understanding the system's role in:

Pain Modulation: Blocking opioid receptors can reveal the extent to which the endogenous system is actively suppressing pain under normal conditions or in response to stress (stress-induced analgesia). nih.gov

Mood and Emotion: The system is deeply involved in affective states. The dynorphin/kappa-opioid receptor system, in particular, is associated with dysphoria and negative affect. gsu.edu Antagonizing these receptors can help delineate their contribution to mood regulation.

Reward and Motivation: Endogenous opioids, particularly β-endorphin acting at μ-receptors, are involved in the rewarding effects of natural stimuli like food and social interaction, as well as drugs of abuse. news-medical.net Diprenorphine can be used to block these rewarding effects, helping to clarify the underlying neural circuits.

Insights into the Pharmacological Profile of Mixed Agonist/Antagonist Ligands

The concept of ligands with mixed agonist/antagonist properties represents a significant area of pharmacological research, offering the potential for medications with more desirable therapeutic profiles. nih.govnih.gov These compounds act differently depending on the receptor subtype, for example, acting as an agonist at one receptor type and an antagonist at another. pharmacytimes.comyoutube.com Buprenorphine is a classic example, acting as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor. pharmacytimes.comyoutube.com

Initially characterized primarily as a non-selective antagonist, recent and more detailed functional studies have revealed a more complex profile for diprenorphine. drugbank.com Research has now verified that diprenorphine acts as a μ-opioid receptor antagonist while simultaneously functioning as a partial agonist at both delta- and kappa-opioid receptors . nih.govnih.gov This mixed profile makes diprenorphine a compound of significant interest for understanding the nuances of opioid receptor function and signaling.

This dual activity provides critical insights:

Functional Selectivity: It highlights how a single molecule can engage different receptor subtypes and elicit distinct downstream signaling cascades, leading to a complex net physiological effect.

Receptor Interaction: The study of such molecules helps to investigate the interplay between different opioid receptor systems. For example, the simultaneous antagonism of μ-receptors and partial agonism of δ- and κ-receptors can uncover the modulatory relationships between these systems in vivo. nih.gov

Therapeutic Potential: A mixed profile can be therapeutically advantageous. For instance, blocking μ-receptors can mitigate abuse potential, while activating other receptors might produce desired therapeutic effects. nih.gov

| Compound | Mu (μ) Receptor Activity | Kappa (κ) Receptor Activity | Delta (δ) Receptor Activity |

|---|---|---|---|

| Diprenorphine | Antagonist nih.govnih.gov | Partial Agonist nih.govnih.gov | Partial Agonist nih.govnih.gov |

| Buprenorphine | Partial Agonist pharmacytimes.comjurispro.com | Antagonist pharmacytimes.comjurispro.com | Antagonist (weak) pharmacytimes.com |

| Nalbuphine | Antagonist pharmacytimes.com | Agonist pharmacytimes.com | - |

| Pentazocine | Partial Agonist pharmacytimes.comyoutube.com | Agonist pharmacytimes.comyoutube.com | - |

| Butorphanol (B1668111) | Partial Agonist pharmacytimes.com | Agonist pharmacytimes.com | - |

Implications for Novel Therapeutic Strategies in Neuropsychiatric Conditions

The intricate involvement of the opioid system in mood regulation has opened new avenues for developing treatments for neuropsychiatric conditions, particularly depression. frontiersin.orgnih.gov Activation of the kappa-opioid receptor (KOR) by its endogenous ligand, dynorphin, has been shown to produce dysphoria and depressive-like symptoms in both human and animal studies. nih.govovid.com This has led to the hypothesis that KOR antagonists could function as novel antidepressants. nih.govduke.edu

The unique pharmacological profile of diprenorphine—combining KOR partial agonism (though antagonism is more typically sought for antidepressant effects) with μ-receptor antagonism and δ-receptor partial agonism—positions it and similar molecules as leads for novel therapeutics. nih.govnih.gov

Recent preclinical research has specifically tested the hypothesis that diprenorphine's profile may be beneficial for depression. Studies in mouse models have demonstrated that an acute dose of diprenorphine produces rapid-onset antidepressant-like effects. nih.govnih.gov These effects were shown to be mediated by its partial agonist activity at the delta-opioid receptor (DOR), as the antidepressant-like action was blocked by a selective DOR antagonist. nih.govnih.gov

This is a significant finding because traditional antidepressants have a delayed onset of action, often taking weeks to show efficacy. nih.gov The prospect of a rapidly acting antidepressant is a major goal in psychiatric medicine. nih.gov The opioid buprenorphine, which has KOR antagonist and MOR partial agonist activity, has also shown promise in treating depression, but its MOR agonism carries abuse liability. nih.govpsychiatriapolska.pl

Diprenorphine's profile is particularly compelling because its antagonism at the μ-opioid receptor suggests it would lack the abuse potential associated with typical opioids that are μ-agonists. nih.govnih.gov Therefore, compounds with a similar pharmacological profile to diprenorphine—namely, δ-opioid agonism combined with μ-opioid antagonism—are being explored as a potential new class of safe and effective, rapidly acting antidepressants for major depressive disorder and treatment-resistant depression. nih.govnih.gov

Q & A

Basic: What analytical methods are recommended for quantifying Diprenorphine in biological matrices?

Methodological Answer:

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS/MS) is widely used for quantifying Diprenorphine. Ensure method validation per ICH guidelines, including parameters like linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>80%). Use certified reference standards (e.g., CAS 14357-78-9) for calibration . For biological samples, employ solid-phase extraction to minimize matrix interference. Cross-validate results with receptor binding assays to confirm pharmacological activity .

Basic: How to assess the physicochemical stability of M 5050 (PLGA 5050) in injectable formulations?

Methodological Answer:

Conduct accelerated stability studies under controlled conditions (e.g., 25°C/60% RH and 40°C/75% RH) for 6 months. Monitor molecular weight changes via gel permeation chromatography (GPC) and lactic-to-glycolic acid ratio shifts using nuclear magnetic resonance (NMR). Assess glass transition temperature (Tg) via differential scanning calorimetry (DSC) to detect polymer crystallization, which impacts drug release kinetics .

Advanced: How to design in vitro release studies for Diprenorphine loaded in PLGA 5050 microparticles?

Methodological Answer:

Use a dialysis membrane or USP Apparatus 4 (flow-through cell) in phosphate-buffered saline (pH 7.4) at 37°C. Sample at intervals (0–30 days) and quantify released Diprenorphine via HPLC. Model release kinetics using Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) equations. Correlate release profiles with PLGA 5050 degradation data (e.g., mass loss, lactic acid release) .

Advanced: What considerations are critical when evaluating receptor binding kinetics of Diprenorphine using radioligand assays?

Methodological Answer:

Use tritiated ([³H]) Diprenorphine in competitive binding assays with opioid receptor subtypes (μ, κ, δ). Perform saturation binding to determine Kd and Bmax, and displacement assays for IC50 values. Account for nonspecific binding using excess naloxone. Validate results with computational docking studies to map binding interactions. Ensure reproducibility by triplicate experiments and statistical validation (e.g., two-way ANOVA) .

Basic: What are the key parameters in characterizing the molecular weight distribution of PLGA 5050?

Methodological Answer:

Use GPC with refractive index detection and polystyrene standards. Report weight-average (Mw) and number-average (Mn) molecular weights, and polydispersity index (PDI). Confirm monomer composition (50:50 lactide:glycolide) via <sup>1</sup>H-NMR by integrating peaks at δ 5.2 (lactide) and δ 4.8 (glycolide). Compare with pharmacopeial specifications for injectable-grade PLGA .

Advanced: How to optimize PLGA 5050 nanoparticle formulations for sustained release of Diprenorphine while minimizing burst release?

Methodological Answer:

Adjust emulsification parameters (e.g., homogenization speed, organic phase composition) during nanoprecipitation. Incorporate hydrophobic additives (e.g., cholesterol) to reduce initial burst release. Characterize nanoparticles via dynamic light scattering (DLS; target size <200 nm) and zeta potential (>|-30| mV for stability). Perform in vitro release studies in simulated body fluid and correlate with in vivo pharmacokinetics in rodent models .

Basic: What statistical approaches are appropriate for analyzing contradictory data in Diprenorphine pharmacokinetic studies?

Methodological Answer:

Apply mixed-effects modeling to account for inter-subject variability. Use Bland-Altman plots to assess agreement between analytical methods (e.g., LC-MS vs. ELISA). For dose-response discrepancies, perform sensitivity analysis or Bayesian hierarchical modeling. Ensure peer review of experimental design to confirm adequate sample size and controls .

Advanced: What in vivo models are suitable for studying the antagonistic efficacy of Diprenorphine in opioid overdose scenarios?

Methodological Answer:

Use rodent models (e.g., tail-flick test or respiratory depression assays) pre-treated with morphine or fentanyl. Administer Diprenorphine intravenously and monitor reversal of analgesia/toxicity via dose-response curves. Include control groups receiving naloxone for comparative efficacy. Measure plasma and brain tissue concentrations to correlate PK/PD outcomes. Obtain ethical approval and adhere to ARRIVE guidelines for translational relevance .

Basic: How to validate HPLC methods for Diprenorphine quantification according to regulatory guidelines?

Methodological Answer:

Follow ICH Q2(R1) validation protocols:

- Linearity: 5-point calibration curve (r² >0.99).

- Accuracy: Spike recovery (80–120%) in triplicate.

- Precision: Intra-day/inter-day RSD <5%.

- LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1, respectively.

Cross-validate with mass spectrometry and include system suitability tests (e.g., tailing factor <2) .

Advanced: How to integrate computational modeling with experimental data to predict PLGA 5050 degradation and drug release profiles?

Methodological Answer:

Develop finite element models (e.g., COMSOL) simulating hydrolytic degradation based on initial Mw and lactide content. Input experimental degradation rates (from GPC/NMR) to predict mass loss over time. Couple with Monte Carlo simulations to account for stochastic polymer erosion. Validate predictions against in vitro release data and adjust diffusion coefficients iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.